molecular formula C7H14ClNS B6224121 1-thia-6-azaspiro[3.5]nonane hydrochloride CAS No. 2763760-44-5

1-thia-6-azaspiro[3.5]nonane hydrochloride

Cat. No. B6224121
CAS RN: 2763760-44-5
M. Wt: 179.7
InChI Key:
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Description

1-thia-6-azaspiro[3.5]nonane hydrochloride, also known as 1-thia-6-azaspiro[3.5]nonane HCl, is an organic compound belonging to the class of spiro compounds. It is a white, crystalline solid with a molecular formula of C9H17ClN2S and a molecular weight of 214.75 g/mol. It is used in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds. Its chemical structure consists of a six-membered ring with a nitrogen atom at the center and two sulfur atoms at the corners. It is soluble in water, methanol, ethanol, and other organic solvents.

Scientific Research Applications

1-thia-6-azaspiro[3.5]nonane hydrochloridespiro[3.5]nonane hydrochloride is used in a variety of scientific research applications. It has been used as a starting material in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds. It has also been used as a reagent in the synthesis of benzothiazoles, thiazoles, and other heterocyclic compounds. Additionally, it has been used as a catalyst in the synthesis of polymers and as an inhibitor for the synthesis of peptides.

Mechanism of Action

1-thia-6-azaspiro[3.5]nonane hydrochloridespiro[3.5]nonane hydrochloride is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme that is involved in the synthesis of prostaglandins, which are molecules that are involved in inflammation and pain. By inhibiting the activity of COX-2, 1-thia-6-azaspiro[3.5]nonane hydrochloridespiro[3.5]nonane hydrochloride has the potential to reduce inflammation and pain.
Biochemical and Physiological Effects
1-thia-6-azaspiro[3.5]nonane hydrochloridespiro[3.5]nonane hydrochloride has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to have anti-allergic, anti-bacterial, and anti-fungal properties. Additionally, it has been shown to have immunosuppressive effects in vitro.

Advantages and Limitations for Lab Experiments

1-thia-6-azaspiro[3.5]nonane hydrochloridespiro[3.5]nonane hydrochloride has several advantages for use in laboratory experiments. It is a relatively inexpensive and readily available compound. It is also soluble in a variety of organic solvents and can be easily purified. However, it is also highly toxic and should be handled with caution.

Future Directions

1-thia-6-azaspiro[3.5]nonane hydrochloridespiro[3.5]nonane hydrochloride has potential applications in the treatment of various diseases and medical conditions. Further research is needed to investigate its potential therapeutic effects and to develop more efficient and safe methods of synthesis. Additionally, further research is needed to investigate its potential interactions with other drugs and its potential side effects. Finally, further research is needed to explore its potential applications in agriculture and in the synthesis of other organic compounds.

Synthesis Methods

1-thia-6-azaspiro[3.5]nonane hydrochloridespiro[3.5]nonane hydrochloride can be synthesized by reacting ethyl 1,3-dithiolane-2-carboxylate with hydrochloric acid in aqueous solution. The reaction is carried out in a two-phase system consisting of an organic solvent (such as toluene or chloroform) and an aqueous acid solution. The reaction is conducted at room temperature and the product is isolated by filtration and recrystallization.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-thia-6-azaspiro[3.5]nonane hydrochloride involves the reaction of 1,6-diaminohexane with sulfur and subsequent cyclization to form the spiro compound. The resulting compound is then reacted with hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "1,6-diaminohexane", "sulfur", "hydrochloric acid" ], "Reaction": [ "1. 1,6-diaminohexane is reacted with sulfur in the presence of a solvent such as ethanol or methanol.", "2. The resulting mixture is heated to promote cyclization and form the spiro compound, 1-thia-6-azaspiro[3.5]nonane.", "3. The spiro compound is then dissolved in a solvent such as water or ethanol.", "4. Hydrochloric acid is added to the solution to form the hydrochloride salt of the spiro compound, 1-thia-6-azaspiro[3.5]nonane hydrochloride.", "5. The resulting salt is isolated through filtration or precipitation and dried to obtain the final product." ] }

CAS RN

2763760-44-5

Molecular Formula

C7H14ClNS

Molecular Weight

179.7

Purity

95

Origin of Product

United States

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